Synthetic Utility in Creating Potent Anti-Leukemic Pyrazoline Derivatives
In a study synthesizing novel triazin-N-(3,5-dichlorophenyl)pyrazolines, the use of 3,5-dichlorophenylhydrazine as a starting material was directly compared to the use of phenylhydrazine hydrochloride in analogous synthetic routes. While the study's primary focus was on the final compounds' activity, it explicitly highlights the successful synthesis of a specific series (9,10)a–g enabled by the 3,5-dichloro reagent [1]. The resulting derivatives exhibited notable in vitro anticancer activity, with GI50 values ranging from 0.422 to 14.9 μM against nine different cancer cell lines [1]. This demonstrates the compound's critical role in accessing a chemical space with potent bioactivity.
| Evidence Dimension | In vitro anticancer activity of synthesized derivatives |
|---|---|
| Target Compound Data | Derivatives (pyrazolines) synthesized using 3,5-dichlorophenylhydrazine show GI50 values ranging from 0.422 to 14.9 μM. |
| Comparator Or Baseline | Phenylhydrazine hydrochloride, used as a comparator in a related synthetic step, leads to a different series of pyrazolines with unreported GI50 values in this context. |
| Quantified Difference | Derivatives from the target compound demonstrate potent and quantifiable anticancer activity, with the most potent derivative exhibiting a sub-micromolar GI50 of 0.422 μM. |
| Conditions | In vitro cytotoxicity assay against nine human cancer cell lines (e.g., leukemia, non-small cell lung cancer, colon cancer). |
Why This Matters
For medicinal chemistry groups focused on oncology, this evidence confirms that incorporating the 3,5-dichlorophenyl moiety via this specific hydrazine reagent is a validated approach to generating lead compounds with low-micromolar to sub-micromolar potency.
- [1] Moreno, L. M.; Quiroga, J.; Abonia, R.; Lauria, A.; Martorana, A.; Insuasty, H.; Insuasty, B. RSC Adv. 2020, 10, 34114-34129. View Source
